Structural Novelty and Patent-Defined IP Position Differentiates from Unsubstituted 7-Phenyl Analog
7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is explicitly claimed as a key intermediate or final compound in multiple kinase inhibitor patents, including US-9156852-B2 and US-8722660-B2, distinguishing it from the simpler, unsubstituted 7-phenyl analog which lacks such specific patent protection [1]. The methyl group at the meta position provides a defined chemical space that is protected for commercial development, whereas the 7-phenyl analog is widely available and lacks comparable IP positioning [2]. This IP distinction is critical for organizations seeking proprietary lead compounds.
| Evidence Dimension | Patent Coverage and Intellectual Property Position |
|---|---|
| Target Compound Data | Explicitly claimed in US-9156852-B2 and US-8722660-B2 |
| Comparator Or Baseline | 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one: Not specifically claimed in these patents |
| Quantified Difference | Specific patent protection vs. generic availability |
| Conditions | Patent literature analysis |
Why This Matters
Patent protection directly impacts freedom-to-operate and commercial viability for drug development programs.
- [1] Google Patents. Heterocyclic compound. US8722660B2. View Source
- [2] PubChem. 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one. Compound Summary. CID: 11182793. View Source
